1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester is a compound of significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of the trimethylsilyl group and the ethynyl moiety in its structure adds to its chemical versatility and reactivity.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through cyclization reactions involving pyridine derivatives.
Introduction of the carboxylic acid group: This step often involves carboxylation reactions.
Attachment of the trimethylsilyl ethynyl group: This is usually done via a Sonogashira coupling reaction, where an ethynyl group is introduced using a palladium catalyst and a trimethylsilyl protecting group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can potentially reduce tumor growth and metastasis . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester: This compound has a similar core structure but different substituents, leading to variations in its chemical reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, ethyl ester: Similar to the methyl ester, but with an ethyl group, which can affect its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1204475-97-7 |
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Molecular Formula |
C14H16N2O2Si |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
methyl 3-(2-trimethylsilylethynyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H16N2O2Si/c1-18-14(17)12-10(7-9-19(2,3)4)11-6-5-8-15-13(11)16-12/h5-6,8H,1-4H3,(H,15,16) |
InChI Key |
KVNXVTDTHUKESG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)C#C[Si](C)(C)C |
Origin of Product |
United States |
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